Mc-Val-Cit-PAB-Cl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

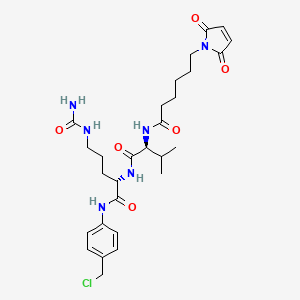

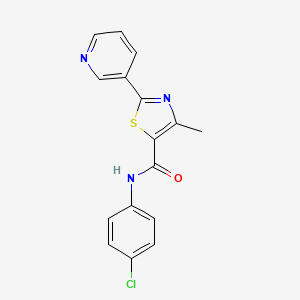

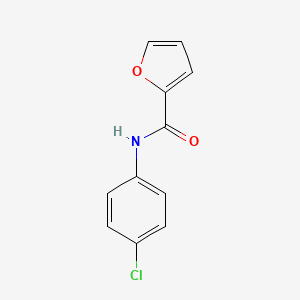

Mc-Val-Cit-PAB-Cl is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-aminobenzyl (PAB) spacer that allows the peptide to be linked to active compounds, such as anticancer agents .

Synthesis Analysis

The synthesis of Mc-Val-Cit-PAB-Cl involves the conjugation of the maleimidocaproyl (Mc) group to an antibody and the p-aminobenzyl (PAB) spacer. This allows the peptide to be linked to active compounds, such as anticancer agents . The stability of the linker in systemic circulation and the rate of their intracellular processing within target cancer cells are key factors determining the efficacy of the resulting ADCs .Molecular Structure Analysis

The molecular weight of Mc-Val-Cit-PAB-Cl is 591.10, and its chemical formula is C28H39ClN6O6 . The structure of Mc-Val-Cit-PAB-Cl is designed to allow for the efficient assembly of the ADC from its three components and the controlled release of the drug payload .Chemical Reactions Analysis

The degree of stability of the Mc-Val-Cit-PAB-Cl linker in systemic circulation and the rate of their intracellular processing within target cancer cells are among the key factors determining the efficacy of the resulting ADCs . The activity of Carboxylesterase 1C towards VC-PABC–based linkers, and consequently the stability of ADCs in mouse plasma, can be effectively modulated by small chemical modifications to the linker .Physical And Chemical Properties Analysis

Mc-Val-Cit-PAB-Cl is a solid substance with a white to off-white color . Its molecular weight is 591.10, and its chemical formula is C28H39ClN6O6 .Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs) Construction

Mc-Val-Cit-PAB-Cl is a bifunctional cathepsin cleavable linker used in the construction of antibody-drug conjugates (ADCs) . ADCs are a growing class of cancer therapeutics with promising clinical outcomes .

Bioconjugation to Thiols in Monoclonal Antibodies

The maleimide functionality of Mc-Val-Cit-PAB-Cl can be used for bioconjugation to thiols in monoclonal antibodies . This allows for the specific targeting of cancer cells, maximizing therapeutic potential and minimizing unwanted side effects .

Construction of Carbamate Linkages with Amine Containing Payloads

The benzyl alcohol in Mc-Val-Cit-PAB-Cl can be used for the construction of carbamate linkages with amine-containing payloads . This is crucial for the delivery of cytotoxic drugs to target cells .

Modulation of Extracellular Stability of Cleavable ADCs

The activity of Carboxylesterase 1C towards VC-PABC–based linkers, and consequently the stability of ADCs in mouse plasma, can be effectively modulated by small chemical modifications to the linker . This offers the opportunity to modulate the extracellular stability of cleavable ADCs without diminishing the intracellular payload release required for ADC efficacy .

Intracellular Linker Processing by Lysosomal Protease Cathepsin B

While the introduced modifications can protect the VC-PABC–based linkers from extracellular cleavage, they do not significantly alter the intracellular linker processing by the lysosomal protease Cathepsin B . This ensures the release of the active cytotoxic species within the target cell .

Conjugation with MMAE and Antibodies

Mc-Val-Cit-PAB-Cl can be used to conjugate MMAE and antibodies to form compounds such as antibody-MC-vc-MMAE . These compounds demonstrate cytotoxicity with IC50s of 3.3 and 0.95 nM against BJAB and WSU cell lines, respectively .

Mécanisme D'action

Target of Action

Mc-Val-Cit-PAB-Cl is a cleavable linker used in the construction of antibody-drug conjugates (ADCs) . The primary targets of Mc-Val-Cit-PAB-Cl are proteins or antigens on cancer cells that the antibody component of the ADC is designed to recognize and bind to .

Mode of Action

The Mc-Val-Cit-PAB-Cl linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . This is achieved through the use of a cleavable linker, which is sensitive to conditions within the cell . Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic drug .

Biochemical Pathways

The exact biochemical pathways affected by Mc-Val-Cit-PAB-Cl depend on the specific cytotoxic drug that is attached to the linker . The general mechanism involves the disruption of cellular processes, leading to cell death . The linker itself is designed to be cleaved by enzymes present in the target cell, which triggers the release of the drug .

Pharmacokinetics

The pharmacokinetics of Mc-Val-Cit-PAB-Cl are influenced by its role as a linker in an ADC . The ADC is designed to be stable in the bloodstream, which allows it to circulate throughout the body and reach the target cells . Once inside the target cell, the linker is cleaved, and the drug is released . This process influences the bioavailability of the drug, as it is only released within the target cells .

Result of Action

The result of the action of Mc-Val-Cit-PAB-Cl is the selective delivery of a cytotoxic drug to target cells . By using a cleavable linker, the drug is only released within the target cell, which helps to minimize damage to healthy cells . The released drug can then exert its cytotoxic effects, leading to cell death .

Action Environment

The action of Mc-Val-Cit-PAB-Cl is influenced by the environment within the target cell . The linker is designed to be cleaved by enzymes that are present within the cell, which means that the intracellular environment plays a key role in the release of the drug . Additionally, factors such as the expression level of the target antigen can influence the efficacy of the ADC .

Safety and Hazards

Mc-Val-Cit-PAB-Cl should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

The introduction of Mc-Val-Cit-PABA linker on the payload led to more hydrophilic conjugates and improved stability in the blood. The same approach was used by Seattle Genetics with a glucuronide linker that also provides improved hydrophilic properties and selective intracellular cleavage by overexpressed β-glucuronidase in cancer cells . This suggests that the future direction of Mc-Val-Cit-PAB-Cl and similar linkers may involve further modifications to improve their properties and efficacy.

Propriétés

IUPAC Name |

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMQZNBKSWFFAZ-OFVILXPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mc-Val-Cit-PAB-Cl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2590084.png)

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)

![6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2590096.png)

![N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2590098.png)

![4-[2-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B2590100.png)